cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their unique structural properties and biological activities . The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Preparation Methods
The synthesis of cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the trifluoromethyl group in this compound makes it unique in terms of its chemical stability and biological activity .
Properties
Molecular Formula |
C15H18F3NO2 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
ethyl (3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
SJIVVBIUXVKZDK-QWHCGFSZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C(F)(F)F)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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